Structural Uniqueness vs. sEH Inhibitor Pharmacophore: The Hydroxyethyl Moiety as a Differentiator
The target compound contains a secondary alcohol on the cyclohexyl side chain, a feature absent in the prototypical sEH inhibitor 1-(1-adamantyl)-3-(4-chlorobenzyl)urea. In a structurally related sEH series, the presence of hydrogen-bond-donating groups in this region correlates with altered pharmacokinetics, though direct potency comparisons are unavailable for this exact compound [1]. The hydroxyethyl group increases topological polar surface area (tPSA 61.4 Ų vs. ~41 Ų for the des-hydroxy analog) and adds one hydrogen-bond donor, which may influence solubility and permeability relative to simpler cyclohexyl ureas [2].
| Evidence Dimension | Structural and physicochemical differentiation |
|---|---|
| Target Compound Data | tPSA = 61.4 Ų; H-bond donors = 3; XLogP3 = 3.2 |
| Comparator Or Baseline | 1-(4-chlorobenzyl)-3-cyclohexylurea (tPSA ≈ 41 Ų; H-bond donors = 2; XLogP3 ≈ 3.8 estimated) |
| Quantified Difference | tPSA increase of ~20 Ų; one additional H-bond donor; reduced XLogP3 by ~0.6 units |
| Conditions | Calculated properties (PubChem/ChemSpider); no experimental solubility or permeability data available |
Why This Matters
The increased polarity and hydrogen-bonding capacity may improve aqueous solubility and reduce non-specific protein binding relative to more hydrophobic cyclohexyl urea analogs, which is a critical consideration for assay development and in vivo formulation.
- [1] BindingDB. BDBM50100518 (US10377744, Compound No. 2389). Ki = 0.660 nM for human recombinant sEH. 2016. Available at: https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50100518 View Source
- [2] Chemsrc. 1-(4-Chlorobenzyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea. Computed Properties. 2024. Available at: https://m.chemsrc.com/baike/3325012.html View Source
